molecular formula C15H22N4O3 B14462154 8-((cis-4-Methylcyclohexyl)oxy)caffeine CAS No. 73747-37-2

8-((cis-4-Methylcyclohexyl)oxy)caffeine

Cat. No.: B14462154
CAS No.: 73747-37-2
M. Wt: 306.36 g/mol
InChI Key: CTXYKWGQHYADKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

73747-37-2

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

1,3,7-trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-9-5-7-10(8-6-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3

InChI Key

CTXYKWGQHYADKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((cis-4-Methylcyclohexyl)oxy)caffeine typically involves the bromination of caffeine to produce 8-bromocaffeine, followed by a nucleophilic substitution reaction with cis-4-methylcyclohexanol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-((cis-4-Methylcyclohexyl)oxy)caffeine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((cis-4-Methylcyclohexyl)oxy)caffeine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as B-RAF kinase and hDHFR, which play crucial roles in cell proliferation and survival. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3,7-Trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione
  • Molecular Formula : C₁₅H₂₂N₄O₃
  • SMILES : CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
  • InChIKey : CTXYKWGQHYADKR-UHFFFAOYSA-N
  • CAS Registry Number : 73747-37-2 .

Physicochemical Properties :
Predicted collision cross-section (CCS) values for common adducts include:

  • [M+H]⁺: 172.8 Ų
  • [M+Na]⁺: 186.8 Ų
  • [M-H]⁻: 173.8 Ų .

Toxicity Profile :

  • Acute intravenous LD₅₀ in mice: 56 mg/kg, indicating moderate toxicity .

Comparison with Structurally Similar Compounds

Structural Analogues: 8-Substituted-Oxycaffeine Derivatives

A 2011 study synthesized and evaluated 8-substituted-oxycaffeine derivatives as monoamine oxidase (MAO) inhibitors. Key findings include:

Compound MAO-B IC₅₀ (μM) Selectivity (MAO-B vs. MAO-A) Key Substituent
8-(3-Phenylpropoxy)caffeine 0.38–0.62 >100-fold 3-Phenylpropoxy
8-(2-Phenoxyethoxy)caffeine 0.45–0.60 >100-fold 2-Phenoxyethoxy
8-[(5-Methylhexyl)oxy]caffeine 0.50–0.62 >50-fold 5-Methylhexyloxy
8-((cis-4-Methylcyclohexyl)oxy)caffeine Not reported Presumed high selectivity* cis-4-Methylcyclohexyloxy

Key Observations :

  • Substituent Impact : Bulky, lipophilic groups (e.g., 3-phenylpropoxy) enhance MAO-B inhibition potency. The cis-4-methylcyclohexyloxy group in the target compound likely increases lipophilicity, as reflected in its high CCS values (e.g., 172.8 Ų for [M+H]⁺), which may improve blood-brain barrier penetration compared to smaller substituents .
  • Selectivity : All 8-substituted analogues exhibit >50-fold selectivity for MAO-B over MAO-A, suggesting a conserved pharmacophore mechanism .

Classic Xanthine Derivatives: Caffeine and IBMX

Compound Molecular Formula Primary Activity Toxicity (Rodent LD₅₀, IV)
Caffeine C₈H₁₀N₄O₂ Adenosine receptor antagonist ~127 mg/kg (mouse)
IBMX (3-Isobutyl-1-methylxanthine) C₆H₈N₄O₂ Phosphodiesterase (PDE) inhibitor ~113 mg/kg (mouse)
This compound C₁₅H₂₂N₄O₃ MAO-B inhibitor (presumed) 56 mg/kg (mouse)

Functional Comparisons :

  • Mechanistic Divergence: Unlike caffeine and IBMX, which primarily target adenosine receptors or PDEs, the target compound’s 8-substituted-oxy group shifts activity toward MAO-B inhibition .

Methylxanthines with Varying Substitution Patterns

Evidence from absorption spectroscopy studies highlights that substitution position (e.g., 7-, 8-, or 9-methyl) significantly alters electronic properties and bioactivity . For example:

  • Theophylline (1,3-dimethylxanthine) : Primarily a PDE inhibitor and bronchodilator.
  • 9-Methylxanthine: Lacks the 8-substituent, reducing MAO-B affinity but retaining adenosine receptor activity.

The 8-position substitution in the target compound is critical for MAO-B selectivity, as seen in other 8-oxycaffeine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.